molecular formula C10H20N2O B13850831 1-Isobutylpiperidine-2-carboxamide

1-Isobutylpiperidine-2-carboxamide

Cat. No.: B13850831
M. Wt: 184.28 g/mol
InChI Key: GBJOCHZMMXHBIC-UHFFFAOYSA-N
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Description

1-Isobutylpiperidine-2-carboxamide is a chemical compound with the molecular formula C10H20N2O. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an isobutyl group attached to the piperidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidine-2-carboxamide can be synthesized through various methods, including catalytic and non-catalytic amidation of carboxylic acid substrates. The most common approach involves the activation of carboxylic acids followed by their reaction with amines to form the desired amide bond . This process can be facilitated by using coupling reagents or catalysts to enhance the reaction efficiency and yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale amidation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylpiperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 1-Isobutylpiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(2-methylpropyl)piperidine-2-carboxamide

InChI

InChI=1S/C10H20N2O/c1-8(2)7-12-6-4-3-5-9(12)10(11)13/h8-9H,3-7H2,1-2H3,(H2,11,13)

InChI Key

GBJOCHZMMXHBIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C(=O)N

Origin of Product

United States

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